Chemical and Optical Purity Advantage of (R)-Enantiomer vs. Racemate and (S)-Enantiomer from Commercial Suppliers
The (R)-3-(3,4-dichlorophenyl)piperidine is supplied with a batch-certified chemical purity of 99.0% (HPLC, 214 nm) and an optical purity of ≥ 96.0% enantiomeric excess from a major building-block vendor . By comparison, the racemic 3-(3,4-dichlorophenyl)piperidine (CAS 55989-10-1) is commercially listed at 95% chemical purity without enantiomeric specification . The (S)-enantiomer (CAS 1336248-39-5) is available at a comparable chemical purity of 99.4% and optical purity of ≥ 97.0% , establishing that both enantiopure forms offer quantifiably tighter specifications than the racemate, which is critical for enantioselective synthesis where stereochemical fidelity of the building block directly determines the stereochemical outcome of the final drug candidate.
| Evidence Dimension | Chemical purity and optical purity of commercial building block lots |
|---|---|
| Target Compound Data | (R)-enantiomer: chemical purity 99.0% (214 nm HPLC), optical purity ≥ 96.0% ee |
| Comparator Or Baseline | Racemate (CAS 55989-10-1): chemical purity 95% (HPLC), no optical purity specification ; (S)-enantiomer (CAS 1336248-39-5): chemical purity 99.4% (214 nm HPLC), optical purity ≥ 97.0% ee |
| Quantified Difference | (R)-enantiomer exceeds racemate chemical purity by ≥ 4.0 absolute percentage points and provides ≥ 96.0% ee vs. undefined chiral composition for the racemate |
| Conditions | Commercial vendor batch analysis data; HPLC at 214 nm wavelength |
Why This Matters
For medicinal chemistry campaigns requiring enantiopure downstream candidates, a 4% purity gap and absence of chiral specification in the racemate can lead to ambiguous biological results, failed QC release, or the need for costly additional purification and chiral analysis.
